molecular formula C₃₁H₃₄N₂O₁₂ B1147555 Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid CAS No. 216973-68-1

Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid

Cat. No.: B1147555
CAS No.: 216973-68-1
M. Wt: 626.61
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid are not extensively documented in publicly available sources. it is typically synthesized through a series of chemical reactions involving the parent compound, carvedilol, and subsequent modifications to introduce the carbamate and glucopyranuronic acid moieties . Industrial production methods would likely involve multi-step organic synthesis under controlled conditions to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid is primarily used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, as well as in biochemical research to understand the mechanisms of action of related compounds.

Mechanism of Action

The mechanism of action of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid is not well-documented. as a derivative of carvedilol, it may exhibit similar properties, such as beta-adrenergic antagonism. Carvedilol works by blocking beta-adrenergic receptors, which reduces heart rate and blood pressure . The specific molecular targets and pathways involved in the action of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid would require further research to elucidate.

Comparison with Similar Compounds

Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid can be compared to other carvedilol derivatives and beta-adrenergic antagonists. Similar compounds include:

The uniqueness of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid lies in its specific modifications, which may confer distinct biochemical properties and research applications.

Properties

CAS No.

216973-68-1

Molecular Formula

C₃₁H₃₄N₂O₁₂

Molecular Weight

626.61

Synonyms

1-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]carbamate] β-D-Glucopyranuronic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.